molecular formula C8H5F3N2O3 B015976 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide CAS No. 404-27-3

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

Cat. No.: B015976
CAS No.: 404-27-3
M. Wt: 234.13 g/mol
InChI Key: BLMWCZBKCOBVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H5F3N2O3. It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an acetamide backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitroaniline+Trifluoroacetic anhydrideThis compound\text{4-Nitroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 4-Nitroaniline+Trifluoroacetic anhydride→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Trifluoroacetic acid and 4-nitroaniline.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. The compound’s ability to interact with biological macromolecules makes it useful in biochemical research.

    Medicine: Investigated for its potential pharmacological properties. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl and nitrophenyl groups can enhance the compound’s binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a nitro group.

    2,2,2-Trifluoro-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a nitro group.

Uniqueness

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide is unique due to the presence of both trifluoromethyl and nitrophenyl groups. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMWCZBKCOBVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346914
Record name 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-27-3
Record name 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoroacetamido)nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.